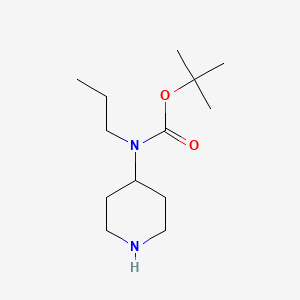

tert-butyl N-(piperidin-4-yl)-N-propylcarbamate

CAS No.: 874842-26-9

Cat. No.: VC11652893

Molecular Formula: C13H26N2O2

Molecular Weight: 242.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 874842-26-9 |

|---|---|

| Molecular Formula | C13H26N2O2 |

| Molecular Weight | 242.36 g/mol |

| IUPAC Name | tert-butyl N-piperidin-4-yl-N-propylcarbamate |

| Standard InChI | InChI=1S/C13H26N2O2/c1-5-10-15(11-6-8-14-9-7-11)12(16)17-13(2,3)4/h11,14H,5-10H2,1-4H3 |

| Standard InChI Key | QTWHFJVFMAHKRT-UHFFFAOYSA-N |

| SMILES | CCCN(C1CCNCC1)C(=O)OC(C)(C)C |

| Canonical SMILES | CCCN(C1CCNCC1)C(=O)OC(C)(C)C |

Introduction

Chemical Structure and Physicochemical Properties

tert-Butyl N-(piperidin-4-yl)-N-propylcarbamate is characterized by a piperidine ring substituted at the 4-position with a propylcarbamate group. The tert-butyl moiety confers steric bulk, enhancing metabolic stability, while the carbamate linkage offers hydrogen-bonding capabilities. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 242.36 g/mol |

| IUPAC Name | tert-butyl N-piperidin-4-yl-N-propylcarbamate |

| SMILES | CCCN(C1CCNCC1)C(=O)OC(C)(C)C |

| CAS Registry Number | 874842-26-9 |

The compound’s structure enables interactions with biological targets, particularly enzymes and receptors requiring hydrophobic and hydrogen-bonding interactions.

Synthetic Pathways and Optimization

The synthesis of tert-butyl N-(piperidin-4-yl)-N-propylcarbamate involves protecting the amine group of piperidin-4-ylpropylamine with a tert-butoxycarbonyl (Boc) group. A representative procedure includes:

-

Reaction Setup:

-

Reaction Conditions:

-

Workup:

This method highlights the efficiency of Boc protection in carbamate synthesis, ensuring high yields and scalability.

Biological Activity and Mechanistic Insights

Although specific pharmacological data for tert-butyl N-(piperidin-4-yl)-N-propylcarbamate are sparse, related carbamates exhibit:

-

Antimicrobial Effects: Disruption of bacterial cell wall synthesis via penicillin-binding protein inhibition.

-

Anticancer Properties: Induction of apoptosis in cancer cell lines through kinase pathway modulation.

-

Neuropharmacological Potential: Interaction with sigma receptors, implicated in neuroprotection and pain management.

Mechanistic studies typically employ molecular docking and binding assays to evaluate affinity for targets like HIV-1 protease or kinase enzymes.

Comparative Analysis with Structural Analogs

The uniqueness of tert-butyl N-(piperidin-4-yl)-N-propylcarbamate becomes evident when compared to related carbamates:

-

tert-Butyl 3-(piperidin-4-yl)propylcarbamate:

-

Lacks the ether linkage, reducing polarity and altering target selectivity.

-

-

tert-Butyl (3-(piperidin-4-yl)phenyl)carbamate:

-

Incorporates a phenyl group, enhancing aromatic stacking interactions but increasing metabolic susceptibility.

-

These structural variations highlight the importance of the propyl-carbamate chain in balancing solubility and binding efficacy.

Challenges and Future Directions

Current limitations include a paucity of in vivo studies and precise mechanistic data. Future research should prioritize:

-

Target Identification: High-throughput screening to map biological targets.

-

Pharmacokinetic Profiling: Assessing absorption, distribution, metabolism, and excretion (ADME) properties.

-

Structural Optimization: Modifying the propyl chain or piperidine substituents to enhance potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume